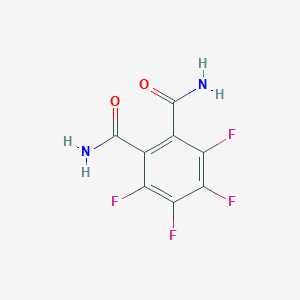
3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFB is a fluorinated analogue of benzene-1,2-dicarboxamide and has been found to exhibit potent biological activities.
作用機序
The mechanism of action of 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. This compound has been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of genes involved in inflammation and cancer. This compound has also been found to inhibit the activity of AKT, a protein kinase that is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, this compound has been found to modulate the expression of various genes involved in cancer cell growth and survival.
実験室実験の利点と制限
One of the advantages of using 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide in lab experiments is its high potency and specificity towards cancer cells. This compound has been found to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide. One of the areas of interest is the development of this compound-based anticancer drugs. This compound can be modified to improve its solubility and bioavailability, making it a more effective anticancer agent. Another area of interest is the investigation of the mechanism of action of this compound and its interactions with other signaling pathways involved in cancer cell growth and survival. Finally, the potential use of this compound as a diagnostic tool for cancer detection and monitoring is an area of interest for future research.
Conclusion
In conclusion, this compound is a promising compound that exhibits potent anticancer, anti-inflammatory, and antioxidant activities. The synthesis of this compound is a multistep process, and its biological activities have been extensively studied. This compound has been found to inhibit the growth of various cancer cell lines, induce apoptosis, and modulate the expression of genes involved in cancer cell growth and survival. This compound has several advantages for lab experiments, including its high potency and specificity towards cancer cells. Future research on this compound could lead to the development of novel anticancer drugs and diagnostic tools for cancer detection and monitoring.
合成法
The synthesis of 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide is a multistep process that involves the reaction of 3,4,5,6-tetrafluoro-1,2-benzenedicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with ammonia to produce this compound. The yield of this compound can be improved by using different reaction conditions and purification methods.
科学的研究の応用
3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has been extensively studied for its biological activities, particularly its anticancer properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, this compound has been found to exhibit anti-inflammatory and antioxidant activities.
特性
CAS番号 |
13719-84-1 |
|---|---|
分子式 |
C8H4F4N2O2 |
分子量 |
236.12 g/mol |
IUPAC名 |
3,4,5,6-tetrafluorobenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C8H4F4N2O2/c9-3-1(7(13)15)2(8(14)16)4(10)6(12)5(3)11/h(H2,13,15)(H2,14,16) |
InChIキー |
IFFMGRFKBONHFR-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(=O)N)C(=O)N |
正規SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(=O)N)C(=O)N |
同義語 |
Benzene-1,2-dicarboxamide, 3,4,5,6-tetrafluoro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



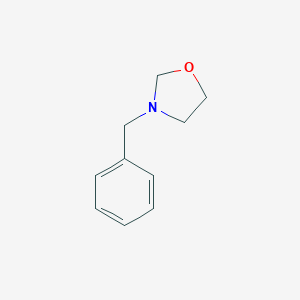
![Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-](/img/structure/B84542.png)
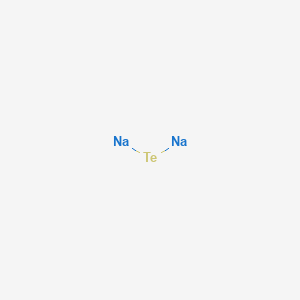



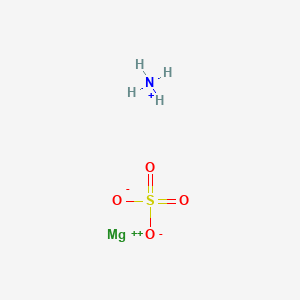
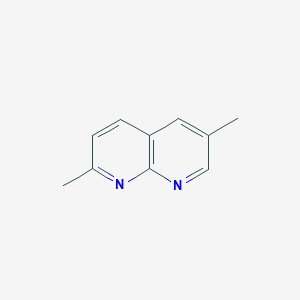
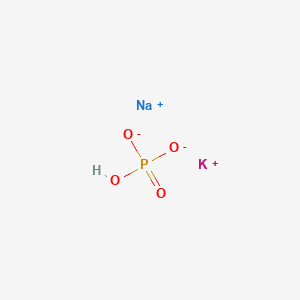




![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)